molecular formula C23H26N4O2 B2522038 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021258-54-7

4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2522038
CAS No.: 1021258-54-7
M. Wt: 390.487
InChI Key: YMTVZVAOYGVMAD-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a pyridazinone moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a condensation reaction with a suitable pyridine derivative.

    Attachment of the Propyl Linker: The propyl linker can be added through alkylation reactions using propyl halides or similar reagents.

    Formation of the Benzamide Core: The benzamide moiety is typically formed by reacting the intermediate with benzoyl chloride or benzamide derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the pyridazinone moiety.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide would depend on its specific biological target. Generally, it could act by binding to enzymes or receptors, thereby modulating their activity. The pyridazinone and pyridine rings are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide: can be compared to other benzamide derivatives, pyridazinone compounds, and pyridine-containing molecules.

    Benzamide Derivatives: These compounds often exhibit similar biological activities, such as enzyme inhibition or receptor modulation.

    Pyridazinone Compounds: Known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

    Pyridine-Containing Molecules: Widely used in medicinal chemistry for their ability to interact with various biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its tert-butyl group provides steric hindrance, while the pyridazinone and pyridine rings offer multiple sites for interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-tert-butyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-23(2,3)19-9-7-17(8-10-19)22(29)25-14-5-15-27-21(28)12-11-20(26-27)18-6-4-13-24-16-18/h4,6-13,16H,5,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTVZVAOYGVMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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